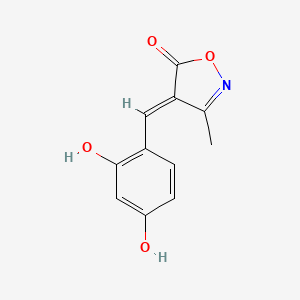
(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group attached to an oxazolone ring, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-1,2-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylidene group can interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one: Unique due to its specific substitution pattern and the presence of both hydroxyl and benzylidene groups.
(4E)-4-(2,4-dihydroxybenzylidene)-3-ethyl-1,2-oxazol-5(4H)-one: Similar structure but with an ethyl group instead of a methyl group.
(4E)-4-(2,4-dihydroxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one: Contains a phenyl group, leading to different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
生物活性
(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one is a synthetic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features an oxazole ring, which is known for its role in various biological activities. The presence of the 2,4-dihydroxybenzylidene moiety contributes to its potential antioxidant and anti-inflammatory properties.
1. Antioxidant Activity
Studies have indicated that oxazolones exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the hydroxyl groups present in the benzylidene substituent. This activity is crucial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Activity
Research has shown that this compound can inhibit pro-inflammatory mediators. In vitro studies demonstrated that it effectively reduces the secretion of cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory conditions.
3. Analgesic Activity
The compound has been evaluated for analgesic activity using standard tests such as the writhing test and hot plate test. Results indicate that it possesses significant analgesic effects comparable to standard pain relief medications.
The biological activities of this compound are primarily mediated through:
- Inhibition of Lipoxygenase (LOX) : The compound shows potent inhibition of LOX, an enzyme involved in the inflammatory response.
- Scavenging of Reactive Oxygen Species (ROS) : The antioxidant activity is linked to its ability to neutralize free radicals.
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, this compound was administered at varying doses. The results demonstrated a dose-dependent reduction in pain responses compared to a control group treated with saline.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema models. The compound significantly reduced swelling compared to untreated animals, indicating its potential as an anti-inflammatory agent.
Data Summary
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
(4E)-4-[(2,4-dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO4/c1-6-9(11(15)16-12-6)4-7-2-3-8(13)5-10(7)14/h2-5,13-14H,1H3/b9-4+ |
InChIキー |
UDLBVOGNJMFIAF-RUDMXATFSA-N |
異性体SMILES |
CC\1=NOC(=O)/C1=C/C2=C(C=C(C=C2)O)O |
正規SMILES |
CC1=NOC(=O)C1=CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















